molecular formula C17H17BrClNO3 B5779516 N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide

N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide

Cat. No. B5779516
M. Wt: 398.7 g/mol
InChI Key: VOXVQOKVHBAGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide, also known as Bromo-DMAA, is a synthetic compound that has gained significant attention in the scientific research community. This compound has been studied extensively due to its potential as a psychoactive drug and its ability to stimulate the central nervous system.

Scientific Research Applications

N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide has been the subject of numerous scientific studies due to its potential as a psychoactive drug. It has been found to stimulate the central nervous system and increase energy levels, making it a popular ingredient in dietary supplements and pre-workout formulas. Additionally, it has been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and depression.

Mechanism of Action

N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide acts as a sympathomimetic agent, meaning it mimics the effects of the sympathetic nervous system. Specifically, it stimulates the release of norepinephrine and dopamine, which are neurotransmitters that play a role in mood, attention, and energy levels. This leads to increased alertness, focus, and energy.
Biochemical and Physiological Effects
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiration, as well as stimulate the release of glucose and fatty acids into the bloodstream. Additionally, it has been found to increase the activity of certain enzymes involved in energy metabolism.

Advantages and Limitations for Lab Experiments

N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide has a number of advantages and limitations for use in lab experiments. One advantage is its ability to stimulate the central nervous system, making it useful for studying the effects of neurotransmitters and other compounds on the brain. However, its potential for abuse and its status as a controlled substance in some countries may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide. One area of interest is its potential as a treatment for ADHD and depression. Additionally, further research could explore its effects on other neurotransmitters and its potential for use in other applications, such as improving athletic performance or enhancing cognitive function.
Conclusion
In conclusion, N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential as a psychoactive drug and its ability to stimulate the central nervous system. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, it has the potential to be a valuable tool for studying the brain and developing new treatments for a variety of conditions.

Synthesis Methods

The synthesis of N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide involves several steps, including the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene with lithium aluminum hydride. The final step involves the reaction of the resulting amine with 4-chlorobenzoyl chloride to form N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide.

properties

IUPAC Name

N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO3/c1-22-15-9-12(14(18)10-16(15)23-2)7-8-20-17(21)11-3-5-13(19)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXVQOKVHBAGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCNC(=O)C2=CC=C(C=C2)Cl)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.